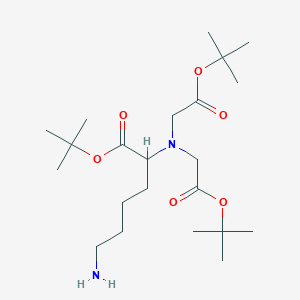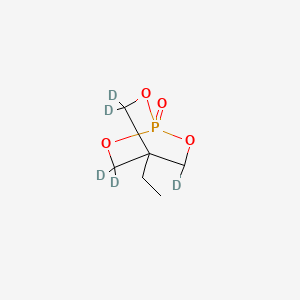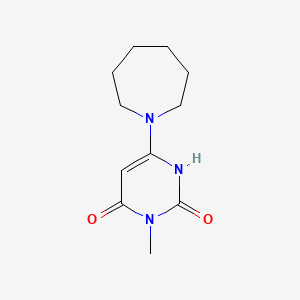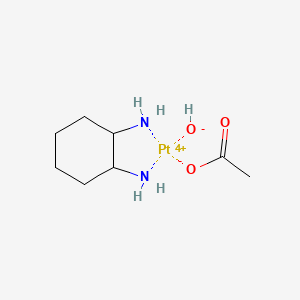
trans-1,2-Cyclohexanediamine Platinum Complex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-1,2-Cyclohexanediamine Platinum Complex: is a platinum-based compound known for its significant role in chemotherapy, particularly in the treatment of various cancers. This compound is a part of a broader class of platinum complexes that have been extensively studied for their antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The preparation of trans-1,2-Cyclohexanediamine Platinum Complex typically involves the reaction of trans-1,2-cyclohexanediamine with potassium tetrachloroplatinate in the presence of potassium iodide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and washing with water and acetone .
Industrial Production Methods: : Industrially, the production of this complex follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-purity starting materials and solvents is crucial to avoid contamination and ensure the efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: : Trans-1,2-Cyclohexanediamine Platinum Complex undergoes various chemical reactions, including substitution reactions where the ligands around the platinum center are replaced by other ligands. It also participates in oxidation-reduction reactions, where the oxidation state of platinum changes .
Common Reagents and Conditions: : Common reagents used in these reactions include halides, amines, and other nucleophiles. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with oxalate ions leads to the formation of oxaliplatin, a well-known chemotherapeutic agent .
Applications De Recherche Scientifique
Chemistry: : In chemistry, trans-1,2-Cyclohexanediamine Platinum Complex is used as a precursor for synthesizing other platinum-based compounds. Its unique structure allows for various modifications, making it a versatile compound in synthetic chemistry .
Biology and Medicine: : The most notable application of this compound is in medicine, where it is used as an antitumor agent. It is particularly effective against colorectal cancer and is often used in combination with other chemotherapeutic agents .
Industry: : In the industrial sector, this compound is used in the production of other platinum-based drugs. Its stability and reactivity make it a valuable intermediate in pharmaceutical manufacturing .
Mécanisme D'action
The mechanism of action of trans-1,2-Cyclohexanediamine Platinum Complex involves its interaction with DNA. The platinum center binds to the nitrogen atoms of the DNA bases, leading to the formation of cross-links. These cross-links inhibit DNA replication and transcription, ultimately causing cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds include cisplatin, carboplatin, and oxaliplatin. These compounds also contain platinum and are used in chemotherapy .
Uniqueness: : What sets trans-1,2-Cyclohexanediamine Platinum Complex apart is its unique structure, which allows for different reactivity and interaction with biological molecules. Unlike cisplatin, which forms intrastrand cross-links, this compound can form interstrand cross-links, leading to different biological effects .
Conclusion
This compound is a versatile and valuable compound in both scientific research and clinical applications. Its unique properties and reactivity make it a crucial component in the development of new chemotherapeutic agents and other platinum-based compounds.
Propriétés
Formule moléculaire |
C8H18N2O3Pt+2 |
|---|---|
Poids moléculaire |
385.32 g/mol |
Nom IUPAC |
cyclohexane-1,2-diamine;platinum(4+);acetate;hydroxide |
InChI |
InChI=1S/C6H14N2.C2H4O2.H2O.Pt/c7-5-3-1-2-4-6(5)8;1-2(3)4;;/h5-6H,1-4,7-8H2;1H3,(H,3,4);1H2;/q;;;+4/p-2 |
Clé InChI |
LWOQXISPKYXNJS-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)[O-].C1CCC(C(C1)N)N.[OH-].[Pt+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13408216.png)
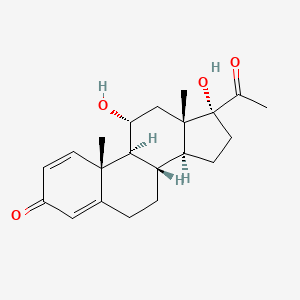
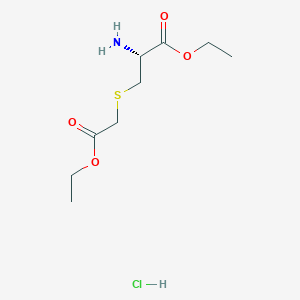
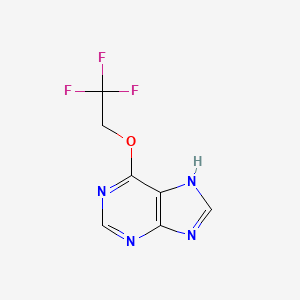

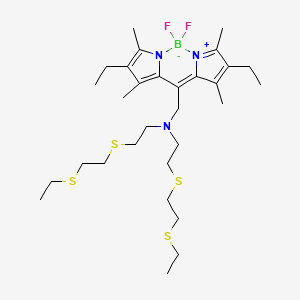
![2-[Di(methyl-d3)amino]-1-propanol](/img/structure/B13408278.png)
![4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin](/img/structure/B13408282.png)
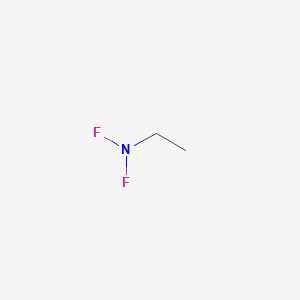
![4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13408288.png)
